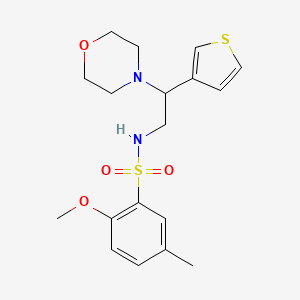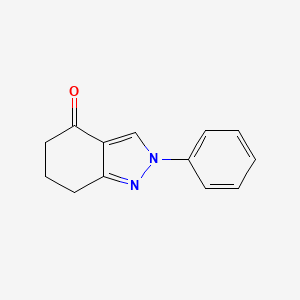
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound characterized by a triazine ring linked to an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine derivative, followed by its reaction with isoxazole-5-carboxamide under controlled conditions. Specific reagents and catalysts are used to ensure the proper functional group transformations and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using flow chemistry techniques, where reagents are continuously flowed through reactors. This method enhances reaction efficiency, reduces production time, and ensures consistent product quality. The reaction parameters such as temperature, pressure, and reaction time are meticulously optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved and the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles/electrophiles like alkyl halides, acyl chlorides under controlled temperatures and solvent conditions.
Major Products Formed
The oxidation and reduction of this compound can lead to a variety of products, including corresponding alcohols, ketones, or amines, depending on the reaction specifics.
Aplicaciones Científicas De Investigación
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has been investigated for its role in:
Medicinal Chemistry:
Biological Studies: : Used in studying cell signaling pathways, investigating its impact on specific biochemical targets.
Industrial Chemistry: : Functions as an intermediate in the synthesis of more complex molecules, utilized in agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound is known to interact with various molecular targets, possibly inhibiting specific enzymes or modulating receptor activities. The exact mechanism involves the binding to active sites or altering the conformation of target proteins, thus impacting their biological functions.
Comparación Con Compuestos Similares
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide stands out for its unique triazine-isoxazole structure, which differentiates it from similar compounds like:
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide
N-((4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide
Each of these compounds shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications
So, there you have it. An intricate world contained within one molecule. Any next steps?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXVWDTSJCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2721745.png)


![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B2721748.png)
![4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2721749.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2721750.png)

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)

![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)


